molecular formula C16H12F6O3S2 B1420773 Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate CAS No. 1226574-99-7

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

Cat. No.: B1420773
CAS No.: 1226574-99-7
M. Wt: 430.4 g/mol
InChI Key: YVRLZZAZRUAIFE-CALJPSDSSA-M
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Description

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate is a chemical compound known for its unique structure and properties It is a sulfonium salt with a trifluoromethanesulfonate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate typically involves the reaction of diphenyl sulfide with a trifluoromethylating agent, followed by oxidation. The process can be summarized in the following steps:

    Starting Materials: Diphenyl sulfide and a trifluoromethylating agent such as trifluoromethyl iodide.

    Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to yield the final sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to regenerate the diphenyl sulfide.

    Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Diphenyl Sulfide: Regenerated through reduction.

    Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing trifluoromethyl groups into organic molecules.

    Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism by which Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate exerts its effects involves the interaction of the sulfonium group with various molecular targets. The trifluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sulfonium center can act as an electrophile, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate: Similar structure but with a trifluoromethyl group instead of the trifluoropropenyl group.

    Diphenyl (vinyl)sulfonium trifluoromethanesulfonate: Contains a vinyl group instead of the trifluoropropenyl group.

Uniqueness

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate is unique due to the presence of the trifluoropropenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.

Properties

IUPAC Name

diphenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3S.CHF3O3S/c16-15(17,18)11-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-12H;(H,5,6,7)/q+1;/p-1/b12-11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRLZZAZRUAIFE-CALJPSDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 2
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 3
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 4
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 5
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate
Reactant of Route 6
Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate

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